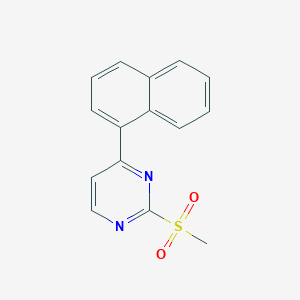![molecular formula C23H36N2O3 B13720494 (4Ar,6as,7s,9bs)-N-(1-hydroxy-2-methyl-2-propanyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B13720494.png)
(4Ar,6as,7s,9bs)-N-(1-hydroxy-2-methyl-2-propanyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Finasteride 2-(2-Methylpropanol)amide is a metabolite of Finasteride, a well-known inhibitor of the enzyme 5α-reductase. This enzyme is responsible for converting testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). The compound has a molecular weight of 388.54 and is used primarily in research settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Finasteride 2-(2-Methylpropanol)amide typically involves the reaction of Finasteride with 2-methylpropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of Finasteride 2-(2-Methylpropanol)amide follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the compound meets the required standards for research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Finasteride 2-(2-Methylpropanol)amide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Aplicaciones Científicas De Investigación
Finasteride 2-(2-Methylpropanol)amide has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material for analytical methods.
Biology: Studied for its effects on enzyme activity and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in conditions related to androgen levels.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes
Mecanismo De Acción
Finasteride 2-(2-Methylpropanol)amide acts as an inhibitor of the enzyme 5α-reductase. By inhibiting this enzyme, the compound prevents the conversion of testosterone into 5α-dihydrotestosterone (DHT). This reduction in DHT levels can have various physiological effects, particularly in tissues sensitive to androgen levels .
Comparación Con Compuestos Similares
Similar Compounds
Dutasteride: Another 5α-reductase inhibitor, but with a broader range of enzyme inhibition.
Epristeride: Similar in function but differs in its chemical structure and specific enzyme targets.
Alfatradiol: Used primarily in dermatological applications for its effects on hair growth.
Uniqueness
Finasteride 2-(2-Methylpropanol)amide is unique due to its specific inhibition of 5α-reductase and its role as a metabolite of Finasteride. This specificity makes it particularly useful in research settings where precise enzyme inhibition is required .
Propiedades
Fórmula molecular |
C23H36N2O3 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
(1S,3bS,9aR,11aS)-N-(1-hydroxy-2-methylpropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C23H36N2O3/c1-21(2,13-26)25-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)24-18)16(14)9-11-22(15,17)3/h10,12,14-18,26H,5-9,11,13H2,1-4H3,(H,24,27)(H,25,28)/t14-,15?,16?,17+,18?,22-,23+/m0/s1 |
Clave InChI |
MFUJYZCMHDCXGQ-UDOHWUOLSA-N |
SMILES isomérico |
C[C@]12CCC3[C@H](C1CC[C@@H]2C(=O)NC(C)(C)CO)CCC4[C@@]3(C=CC(=O)N4)C |
SMILES canónico |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)CO)CCC4C3(C=CC(=O)N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



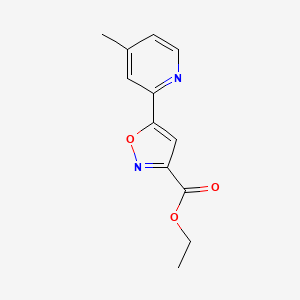
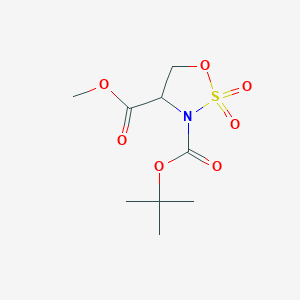
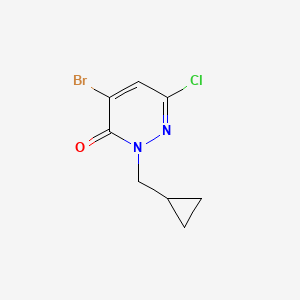

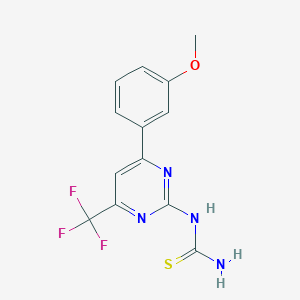
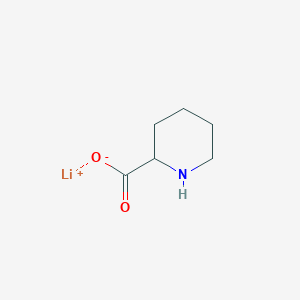
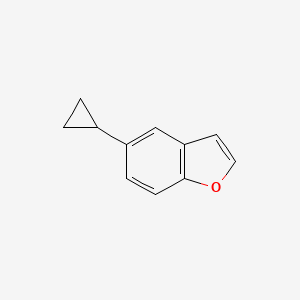

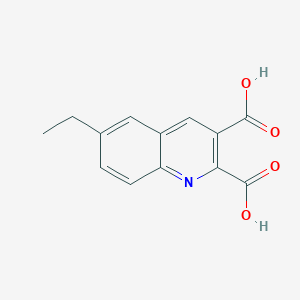
![2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetic acid](/img/structure/B13720467.png)
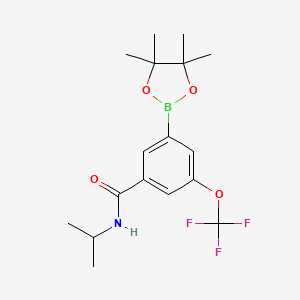
![5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13720476.png)
